Cas no 81202-06-4 (L-Proline-carboxy-13C)

L-Proline-carboxy-13C is a stable isotope-labeled analog of L-proline, where the carboxyl carbon is enriched with 13C. This compound is widely used in metabolic research, NMR spectroscopy, and mass spectrometry studies due to its isotopic purity and well-defined labeling position. The 13C enrichment facilitates precise tracking of proline metabolism and incorporation into peptides or proteins, enabling detailed mechanistic investigations. Its high chemical and isotopic stability ensures reliable results in tracer experiments. The product is particularly valuable in studies of collagen biosynthesis, plant metabolism, and microbial pathways, where accurate quantification of proline-derived intermediates is essential.
L-Proline-carboxy-13C structure
L-Proline-carboxy-13C structure
Product name:L-Proline-carboxy-13C
CAS No:81202-06-4
MF:C5H9NO2
MW:116.123116254807
CID:708010
PubChem ID:16217408

L-Proline-carboxy-13C Chemical and Physical Properties

Names and Identifiers

    • L-Proline-carboxy-13C
    • L-Proline (1-13C)
    • L-Proline-1-13C, S & P tested, 99 atom % 13C
    • HY-Y0252S3
    • L-Proline-1-13C
    • DTXSID20584372
    • CS-0376189
    • L-Proline-13C
    • L-Proline(1-13c)
    • L-Proline-1-13C, 99 atom % 13C
    • 81202-06-4
    • L-(~13~C)Proline
    • L-PROLINE (1-13C, 99%)
    • Inchi: InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i5+1
    • InChI Key: ONIBWKKTOPOVIA-TXZHAAMZSA-N
    • SMILES: C1CC(NC1)C(=O)O

Computed Properties

  • Exact Mass: 116.066683365g/mol
  • Monoisotopic Mass: 116.066683365g/mol
  • Isotope Atom Count: 1
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3Ų
  • XLogP3: -2.5

Experimental Properties

  • Melting Point: 228 °C (dec.)(lit.)

L-Proline-carboxy-13C Security Information

  • WGK Germany:3

L-Proline-carboxy-13C Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
589497-250MG
L-Proline-carboxy-13C
81202-06-4
250mg
¥10755.25 2023-12-03

L-Proline-carboxy-13C Related Literature

Additional information on L-Proline-carboxy-13C

Introduction to L-Proline-carboxy-13C (CAS No. 81202-06-4)

L-Proline-carboxy-13C, with the chemical formula C₅H₉NO₂ and a CAS number of 81202-06-4, is a specialized isotope-labeled compound that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound is a derivative of L-proline, an essential amino acid, where the carbon atom at the carboxyl group has been enriched with the stable isotope carbon-13 (13C). The use of 13C labeling in organic compounds offers a powerful tool for researchers to study metabolic pathways, enzyme kinetics, and molecular interactions with high precision.

The significance of L-Proline-carboxy-13C lies in its applications across multiple domains, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analytical techniques benefit greatly from isotopically labeled compounds due to the enhanced sensitivity and resolution they provide. In NMR studies, the presence of 13C atoms allows for detailed structural elucidation and dynamic analysis of proteins and peptides. This is particularly crucial in understanding the conformational changes and binding mechanisms of biomolecules, which are fundamental to drug design and development.

Recent advancements in metabolomics have highlighted the importance of isotopically labeled amino acids like L-Proline-carboxy-13C. Metabolomics involves the comprehensive analysis of small molecules (metabolites) within biological systems, providing insights into cellular processes and disease mechanisms. The incorporation of 13C-labeled proline into metabolic pathways enables researchers to trace the flux of carbon through these pathways with remarkable accuracy. This has opened new avenues for studying conditions such as diabetes, cancer, and neurodegenerative diseases, where metabolic dysregulation plays a critical role.

In the realm of drug discovery, L-Proline-carboxy-13C serves as a valuable tool for enzyme inhibition studies. Many pharmaceutical targets are enzymes that catalyze reactions involving proline or its derivatives. By using 13C-labeled proline analogs, researchers can monitor enzyme activity and identify key residues involved in substrate binding and catalysis. This information is pivotal for designing inhibitors with high specificity and efficacy. For instance, recent studies have demonstrated the utility of L-Proline-carboxy-13C in developing novel antibiotics targeting bacterial peptidases, which are crucial for combating antibiotic-resistant strains.

The synthesis of L-Proline-carboxy-13C involves advanced chemical methodologies that ensure high isotopic purity. Techniques such as methylation followed by carboxylation or direct carboxylation using enriched carbon sources are commonly employed. The precision required in these synthetic routes underscores the compound's importance in research settings. Moreover, the stability of 13C isotopes makes this compound ideal for long-term experiments without degradation concerns.

Another emerging application of L-Proline-carboxy-13C is in the field of bioimaging. Isotopically labeled compounds can be used as tracers in imaging techniques such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT). While direct use of L-Proline-carboxy-13C in clinical imaging is still under exploration, its role as a precursor for radiolabeled probes has significant potential. These probes can help visualize metabolic processes in vivo, offering non-invasive ways to diagnose and monitor diseases.

The versatility of L-Proline-carboxy-13C also extends to educational purposes. It serves as an excellent teaching tool for students studying organic chemistry, biochemistry, and pharmacology. Its unique structure and applications make it a compelling example of how isotopic labeling can enhance our understanding of biological systems. Textbooks and laboratory manuals often include case studies on L-Proline-carboxy-13C to illustrate advanced concepts in molecular biology and drug design.

In conclusion, L-Proline-carboxy-13C (CAS No. 81202-06-4) is a multifaceted compound with far-reaching implications in scientific research and pharmaceutical development. Its role in NMR spectroscopy, metabolomics, enzyme inhibition studies, bioimaging, and education underscores its importance as a research tool. As our understanding of biological systems continues to evolve, compounds like L-Proline-carboxy-13C will remain indispensable in unraveling the complexities of life at the molecular level.

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